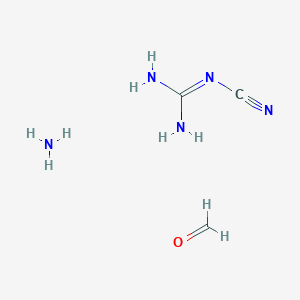
N-Cyanoguanidine--formaldehyde--ammonia (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, cyano-, polymer with ammonia and formaldehyde is a complex polymeric compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which combines the functionalities of guanidine, cyano groups, ammonia, and formaldehyde. It is widely used in industrial applications, particularly in the production of resins, adhesives, and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, cyano-, polymer with ammonia and formaldehyde typically involves the reaction of guanidine with formaldehyde and ammonia under controlled conditions. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds.
Industrial Production Methods
Industrial production of this polymer often involves the use of thiourea derivatives as guanidylating agents, using coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea has also been shown to be an efficient guanidylating agent. The process typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine .
化学反应分析
Types of Reactions
Guanidine, cyano-, polymer with ammonia and formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include scandium (III) triflate, copper catalysts, and various amines . The conditions for these reactions are typically mild, often conducted in aqueous solutions or under solvent-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the guanylation of amines with cyanamide can produce N,N’,N’'-trisubstituted guanidines .
科学研究应用
Guanidine, cyano-, polymer with ammonia and formaldehyde has a wide range of scientific research applications:
作用机制
The mechanism of action of guanidine, cyano-, polymer with ammonia and formaldehyde involves its ability to form hydrogen bonds, its planarity, and its high basicity . The guanidinium cation formed upon protonation has a number of resonance forms that delocalize the positive charge over the entire functional group, leading to its high basicity . This feature allows the compound to interact with various molecular targets and pathways, including amino acids and nucleic acid bases .
相似化合物的比较
Similar Compounds
Thiourea Derivatives: Used as guanidylating agents in the synthesis of guanidine compounds.
S-methylisothiourea: An efficient guanidylating agent used in similar synthetic processes.
Cyanamides: React with derivatized amines to produce guanidine derivatives.
Uniqueness
Guanidine, cyano-, polymer with ammonia and formaldehyde is unique due to its combination of guanidine, cyano groups, ammonia, and formaldehyde, which imparts distinct chemical properties and reactivity. Its ability to form stable guanidinium cations and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
12656-22-3 |
|---|---|
分子式 |
C3H9N5O |
分子量 |
131.14 g/mol |
IUPAC 名称 |
azane;2-cyanoguanidine;formaldehyde |
InChI |
InChI=1S/C2H4N4.CH2O.H3N/c3-1-6-2(4)5;1-2;/h(H4,4,5,6);1H2;1H3 |
InChI 键 |
OJICZAYYHVNMRD-UHFFFAOYSA-N |
规范 SMILES |
C=O.C(#N)N=C(N)N.N |
相关CAS编号 |
67786-29-2 34728-25-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



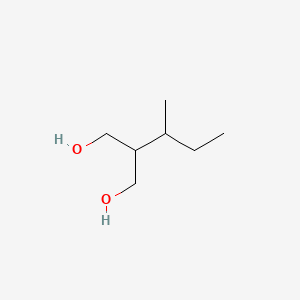
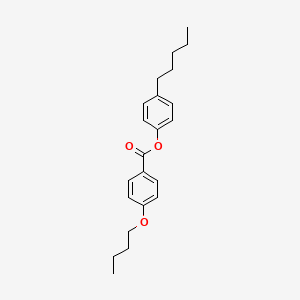

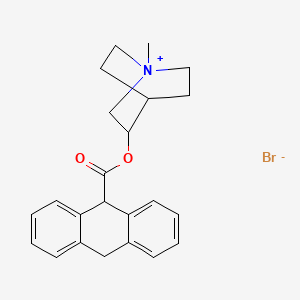

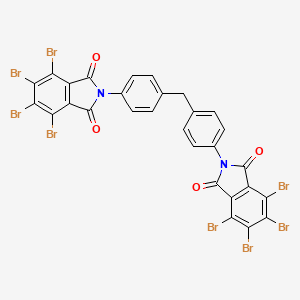
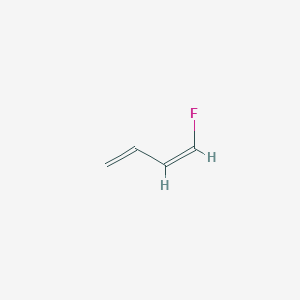
![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)

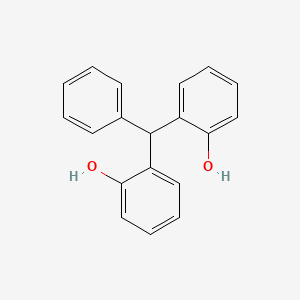
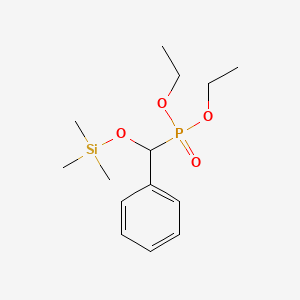
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)
